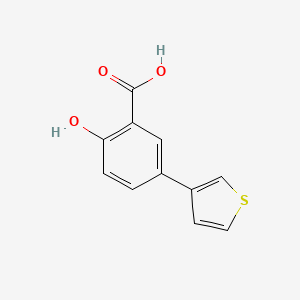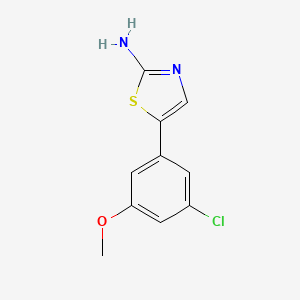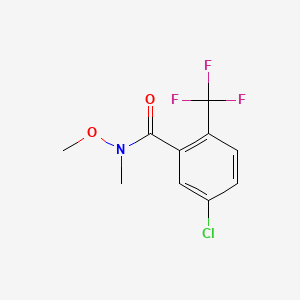![molecular formula C13H16Cl3NO B14011590 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide CAS No. 92017-78-2](/img/structure/B14011590.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a chlorophenyl group. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- typically involves the reaction of 2,2-dichloroacetamide with 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetamide: Shares the dichloroacetamide structure but lacks the chlorophenyl group.
N-(2,4-Dichlorophenyl)acetamide: Contains a dichlorophenyl group but differs in the position of chlorine atoms.
Uniqueness
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.
Propiedades
Número CAS |
92017-78-2 |
|---|---|
Fórmula molecular |
C13H16Cl3NO |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H16Cl3NO/c1-3-13(2,17-12(18)11(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,18) |
Clave InChI |
CXWWNWBSVCDARU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)

![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)

![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)

![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)

